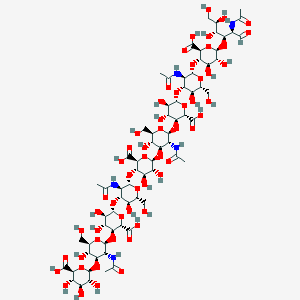

Hyaluronate Decasaccharide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H107N5O56/c1-12(82)71-17(6-76)43(27(88)18(87)7-77)118-67-39(100)34(95)48(53(128-67)58(106)107)123-63-24(73-14(3)84)45(29(90)20(9-79)115-63)120-69-41(102)36(97)50(55(130-69)60(110)111)125-65-26(75-16(5)86)47(31(92)22(11-81)117-65)122-70-42(103)37(98)51(56(131-70)61(112)113)126-64-25(74-15(4)85)46(30(91)21(10-80)116-64)121-68-40(101)35(96)49(54(129-68)59(108)109)124-62-23(72-13(2)83)44(28(89)19(8-78)114-62)119-66-38(99)32(93)33(94)52(127-66)57(104)105/h6,17-56,62-70,77-81,87-103H,7-11H2,1-5H3,(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,104,105)(H,106,107)(H,108,109)(H,110,111)(H,112,113)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,62-,63-,64-,65-,66+,67+,68+,69+,70+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGYLKSHPJKCDO-OOUJDVOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC9C(C(C(C(O9)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@H]5O)CO)O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]6C(=O)O)O[C@@H]7[C@H]([C@@H](O[C@@H]([C@H]7O)CO)O[C@H]8[C@@H]([C@H]([C@@H](O[C@@H]8C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H107N5O56 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1914.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hyaluronate Decasaccharide: A Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronan (HA), a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, plays a pivotal role in numerous biological processes, from tissue hydration and lubrication to cell signaling and migration.[1][2][3] The biological activities of HA are often size-dependent, with oligosaccharides of specific lengths demonstrating unique and potent effects compared to the high-molecular-weight polymer.[1] Among these, the hyaluronate decasaccharide (HA10), a ten-sugar unit fragment, has garnered significant scientific interest. Notably, HA10 can effectively compete with polymeric HA for binding to the CD44 receptor, a key interaction implicated in cancer and inflammation.[1][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, offering detailed experimental protocols and quantitative data for researchers in the field.

Methods of Production

The generation of this compound can be broadly categorized into two primary approaches: enzymatic digestion of polymeric HA and chemical synthesis.

Enzymatic Digestion

The most common method for producing hyaluronate oligosaccharides, including the decasaccharide, is the controlled enzymatic digestion of high-molecular-weight hyaluronic acid.[5][6] Testicular hyaluronidase (B3051955) is the enzyme typically employed for this purpose, as it cleaves the β(1-4) glycosidic bond between N-acetylglucosamine and glucuronic acid residues.

Experimental Protocol: Enzymatic Digestion of Hyaluronic Acid

-

Substrate Preparation: Dissolve high-molecular-weight hyaluronic acid in a suitable buffer (e.g., sodium acetate (B1210297) buffer with NaCl).

-

Enzyme Addition: Introduce testicular hyaluronidase to the HA solution. The optimal enzyme concentration and substrate-to-enzyme ratio should be determined empirically to control the size distribution of the resulting oligosaccharides.[7]

-

Incubation: Incubate the reaction mixture at an optimal temperature (typically 37°C) for a specific duration. Shorter incubation times generally yield larger fragments, while longer incubations result in smaller oligosaccharides.[5] For instance, a 5-minute digestion can produce a range of oligomers from hexasaccharides (HA6) to those greater than 30-mers.[5]

-

Enzyme Inactivation: Terminate the digestion by heat inactivation (e.g., boiling for 10 minutes) or by adjusting the pH.

-

Product Analysis: Initially, the digest can be analyzed by techniques like anion-exchange chromatography to assess the distribution of oligosaccharide sizes.[5]

Chemical Synthesis

While enzymatic digestion is a prevalent method, chemical synthesis offers the advantage of producing structurally precise and potentially modified decasaccharides.[1][8] The chemical synthesis of a hyaluronic acid decasaccharide has been successfully achieved using a pre-activation-based chemoselective glycosylation strategy.[1][8] This complex, multi-step process involves the assembly of monosaccharide or disaccharide building blocks.

A notable synthesis effort successfully constructed the decasaccharide backbone with an overall yield of 37% from disaccharide building blocks.[1][8] The fully deprotected HA decasaccharide was obtained in a 35% yield from the protected decasaccharide after N-acetylation, hydrogenation, and size-exclusion chromatography.[1]

Isolation and Purification

Following enzymatic digestion, the resulting mixture of hyaluronan oligosaccharides of varying lengths must be fractionated to isolate the decasaccharide. Chromatographic techniques are central to this purification process.

Chromatographic Methods

A combination of size-exclusion and anion-exchange chromatography is typically employed for the purification of HA oligomers.[5]

Experimental Protocol: Purification of this compound

-

Initial Fractionation (Size-Exclusion Chromatography):

-

Apply the enzymatic digest to a size-exclusion chromatography (SEC) column (e.g., Waters Protein PAK-125).[5]

-

Elute with an appropriate mobile phase (e.g., 0.2 M NaCl).

-

Collect fractions based on elution time, with larger oligosaccharides eluting earlier.

-

-

High-Resolution Separation (Anion-Exchange HPLC):

-

Pool the fractions from SEC containing the desired size range of oligosaccharides.

-

Inject the pooled sample onto a high-performance anion-exchange chromatography (HPLC) column.

-

Employ a salt gradient (e.g., a linear gradient of NaCl) to elute the oligosaccharides. The increasing negative charge of longer HA fragments results in their later elution.[5]

-

Collect the peak corresponding to the this compound.

-

Characterization and Structural Elucidation

Once isolated, the purity and structural integrity of the this compound must be confirmed using a suite of analytical techniques.

| Technique | Purpose | Typical Observations for this compound | Reference |

| Mass Spectrometry (ESI-MS, MALDI-TOF MS) | Determination of molecular weight and confirmation of oligosaccharide size. | Provides precise mass data corresponding to the chemical formula of the decasaccharide (C70H107N5O56), which has a molecular weight of approximately 1914.6 g/mol . | [5][6][9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation, including confirmation of stereochemistry and glycosidic linkages. | ¹H and ¹³C NMR spectra provide characteristic chemical shifts and coupling constants that confirm the repeating disaccharide structure and the β-glycosidic linkages. | [1][6][10] |

| Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) | Sizing and purity assessment of oligosaccharides. | The decasaccharide will migrate as a distinct band, and its position can be compared to a ladder of HA oligosaccharide standards. | [5][6] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single, sharp peak on an appropriate HPLC column (e.g., anion-exchange) indicates high purity. | [6] |

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| Molecular Weight | ~1914.6 g/mol | Mass Spectrometry | [9] |

| Overall Yield (from disaccharide building blocks) | 37% (for protected decasaccharide backbone) | Chemical Synthesis | [1][8][11] |

| Final Yield (fully deprotected) | 35% (from protected decasaccharide) | Chemical Synthesis | [1] |

| Scale of Production (from 200g HA) | Gram/mg-scale for various oligosaccharides | Enzymatic Digestion & Chromatography | [6] |

Visualizing Workflows and Pathways

Experimental Workflow for Production and Isolation

Caption: Enzymatic production, chromatographic purification, and analytical characterization of HA10.

This compound and CD44 Signaling

This compound is known to interact with the CD44 receptor, thereby influencing cellular signaling pathways. While the complete downstream cascade is complex and can be cell-type specific, a simplified representation of this interaction is shown below. The binding of HA oligosaccharides to CD44 can lead to the recruitment of intracellular signaling molecules and the activation of pathways involved in cell proliferation, migration, and inflammation.[1]

Caption: HA10 binding to CD44 initiates intracellular signaling cascades.

Conclusion

The study of this compound continues to be a promising area of research with potential applications in drug development and regenerative medicine.[12] The methods outlined in this guide for the production, isolation, and characterization of HA10 provide a solid foundation for researchers aiming to investigate its biological functions and therapeutic potential. The ability to produce well-defined and highly purified oligosaccharides is crucial for obtaining reliable and reproducible results in cell biological and structural studies.[5] Both enzymatic and chemical synthesis approaches offer valuable tools for accessing these important molecules, paving the way for a deeper understanding of the nuanced roles of hyaluronan in health and disease.

References

- 1. Chemical Synthesis of a Hyaluronic Acid Decasaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Methods for isolating and analyzing physiological hyaluronan: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The journey of hyaluronan research in the Journal of Biological Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Large-scale preparation, purification, and characterization of hyaluronan oligosaccharides from 4-mers to 52-mers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hyaluronic acid decasaccharide | OH143206 | Biosynth [biosynth.com]

- 10. Characterization of enzymatically digested hyaluronic acid using NMR, Raman, IR, and UV-Vis spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

A Historical Perspective on Hyaluronan Oligosaccharide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronan (HA), a simple yet ubiquitous glycosaminoglycan, has transitioned from being considered a mere structural component of the extracellular matrix to a dynamic signaling molecule with profound effects on cellular behavior. This shift in understanding has been largely driven by research into its smaller fragments, the hyaluronan oligosaccharides (o-HA). This technical guide provides a comprehensive historical perspective on o-HA research, detailing key discoveries, experimental methodologies, and the elucidation of signaling pathways that have paved the way for current and future therapeutic applications.

Data Presentation: The Size-Dependent Dichotomy of Hyaluronan's Biological Functions

A central theme in hyaluronan research is the size-dependent nature of its biological activity. While high-molecular-weight HA (HMW-HA) is generally associated with tissue homeostasis and anti-inflammatory responses, o-HA fragments often elicit pro-inflammatory and pro-angiogenic signals. The following tables summarize key quantitative data from pivotal studies that have defined this functional dichotomy.

| HA Size | Cell Type | Concentration | Observed Effect | Reference |

| 4-25 disaccharides | Endothelial Cells | Not specified | Stimulation of angiogenesis in vivo. | [1] |

| 6-10 saccharide residues | Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Promotion of HUVEC proliferation and angiogenesis in a CAM assay; increased VEGF mRNA levels. | [2] |

| 4-20-mer | Pig Endothelial Cells (PIEC) | Not specified | Significant increase in EC proliferation compared to high molecular weight HA. | [3] |

| 1 mDa | Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Enhanced endothelial cell tube formation. | [4] |

Table 1: Pro-Angiogenic Effects of Hyaluronan Oligosaccharides

| HA Size | Cell Type | Concentration | Observed Effect | Reference |

| < 500 kDa (mixed sizes) | Macrophages | Not specified | Induction of inflammatory responses. | [5] |

| Oligosaccharides | Dendritic Cells | 25 µg/ml | Induction of TNF-α mRNA expression. | [1][6] |

| Tetrasaccharides (oligo-HA) | Mouse Alveolar Macrophage Cell Line (MH-S) | Not specified | Suppression of poly(I:C)-induced IL-6 and TNF-α release. | [3][5] |

| 10 µg/ml & 100 µg/ml | Human Macrophages (differentiated U937 cells) | 10 µg/ml & 100 µg/ml | Significant stimulation of TNF-α production. | [7] |

| Digest and 5 kDa | Macrophages | Not specified | Significantly enhanced secretion of TNF-α compared to untreated M(IL-4). | [8] |

Table 2: Immunomodulatory Effects of Hyaluronan Oligosaccharides

Experimental Protocols: Methodologies in Hyaluronan Oligosaccharide Research

The study of o-HA has been underpinned by the development of sophisticated techniques for their preparation and analysis. Below are detailed methodologies for key experiments frequently cited in the literature.

Protocol 1: Preparation of Specific-Sized Hyaluronan Oligosaccharides by Enzymatic Digestion

This protocol describes the generation of o-HA of defined lengths using enzymatic digestion followed by chromatographic separation.

Materials:

-

High-molecular-weight hyaluronan (medical grade)

-

Testicular hyaluronidase

-

Size exclusion chromatography column (e.g., Waters Protein PAK-125)

-

Anion-exchange chromatography column

-

Appropriate buffers and elution gradients

Procedure:

-

Enzymatic Digestion:

-

Dissolve polymeric HA in a suitable buffer.

-

Incubate with testicular hyaluronidase. The duration of the digestion is critical for the size of the resulting oligosaccharides; shorter incubation times (e.g., 5 minutes) yield larger fragments.[9]

-

Monitor the digestion process to achieve the desired size range.

-

-

Size Exclusion Chromatography (SEC):

-

Fractionate the digest using a size exclusion column to separate larger oligosaccharides from smaller ones and undigested polymer.[9]

-

Collect fractions containing the desired size range of o-HA.

-

-

Anion-Exchange Chromatography:

-

Characterization:

Protocol 2: Analysis of Hyaluronan Oligosaccharides by Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)

FACE is a sensitive method for the analysis and quantification of GAG-derived disaccharides and oligosaccharides.

Materials:

-

Hyaluronan oligosaccharide samples

-

2-aminoacridone (AMAC) fluorescent dye

-

Sodium cyanoborohydride

-

Polyacrylamide gel electrophoresis (PAGE) system

-

UV imaging system

Procedure:

-

Fluorophore Labeling:

-

Derivatize the reducing ends of the o-HA with the fluorescent reporter AMAC through a reductive amination reaction.[11]

-

This involves incubation with AMAC followed by reduction with sodium cyanoborohydride.

-

-

Polyacrylamide Gel Electrophoresis:

-

Imaging and Quantification:

-

Visualize the separated, fluorescently labeled o-HA bands using a UV imaging system.

-

Quantify the amount of o-HA in each band by densitometry, comparing to known standards.[11]

-

Protocol 3: Western Blot Analysis of Phospho-ERK1/2 Activation

This protocol details the detection of phosphorylated (activated) ERK1/2 in cells stimulated with o-HA, a key downstream signaling event.

Materials:

-

Cell lysates from control and o-HA-treated cells

-

RIPA buffer

-

BCA protein assay kit

-

SDS-PAGE system

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phospho-ERK1/2

-

Primary antibody against total ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in ice-cold RIPA buffer and collect the protein extract.

-

Determine the protein concentration of each sample using a BCA assay.[11]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting for Phospho-ERK1/2:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[6][12]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.[12]

-

-

Stripping and Re-probing for Total ERK1/2:

-

Densitometry:

-

Quantify the band intensities for both phospho-ERK and total ERK for each sample using densitometry software.

-

Normalize the phospho-ERK signal to the total ERK signal.[12]

-

Signaling Pathways of Hyaluronan Oligosaccharides

The biological effects of o-HA are mediated through their interaction with cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). These interactions trigger complex intracellular signaling cascades that regulate a wide range of cellular processes.

CD44-Mediated Signaling

CD44 is the principal cell surface receptor for hyaluronan. The binding of o-HA to CD44 can initiate signaling through various pathways, including the activation of Rho family GTPases and the PI3K/Akt pathway.

The binding of hyaluronan oligosaccharides to CD44 can lead to the recruitment and activation of the guanine (B1146940) nucleotide exchange factor Vav2.[13][14] Vav2, in turn, activates the RhoGTPase Rac1.[13][15][16] Activated Rac1 then engages downstream effectors such as p21-activated kinase (PAK) and IQ-domain GTPase-activating protein 1 (IQGAP1) to promote cytoskeletal rearrangements, leading to increased cell migration and invasion.[13]

RHAMM-Mediated Signaling

RHAMM (CD168) is another key receptor for hyaluronan that plays a crucial role in cell motility. Unlike CD44, RHAMM lacks a transmembrane domain and often partners with other cell surface receptors to transduce signals.

The interaction of hyaluronan oligosaccharides with RHAMM, often in complex with growth factor receptors, can activate the Src family kinase c-Src.[17][18] This activation can lead to the stimulation of the Ras-Raf-MEK-ERK1/2 signaling cascade.[2][17] Activated ERK1/2 can then translocate to the nucleus to regulate the transcription of genes involved in cell motility.[2] Concurrently, c-Src can phosphorylate focal adhesion kinase (FAK), leading to focal adhesion turnover and enhanced cell motility.[2]

Conclusion

The journey of hyaluronan oligosaccharide research has been one of continuous discovery, revealing the profound and complex roles these molecules play in health and disease. From the initial observations of their pro-angiogenic and pro-inflammatory properties to the detailed elucidation of their receptor-mediated signaling pathways, the field has made remarkable progress. The experimental methodologies detailed in this guide have been instrumental in these advancements. As our understanding of the intricate signaling networks governed by o-HA continues to grow, so too will the opportunities for developing novel therapeutic strategies targeting a wide range of pathological conditions, from cancer to inflammatory diseases.

References

- 1. Oligosaccharides of Hyaluronan Activate Dendritic Cells via Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of RHAMM in cancer: Exposing novel therapeutic vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyaluronic Acid Oligosaccharides Suppress TLR3-Dependent Cytokine Expression in a TLR4-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyaluronic Acid Promotes Angiogenesis by Inducing RHAMM-TGFβ Receptor Interaction via CD44-PKCδ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hyaluronic acid induces tumour necrosis factor-alpha production by human macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Large-scale preparation, purification, and characterization of hyaluronan oligosaccharides from 4-mers to 52-mers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Hyaluronan-mediated CD44 activation of RhoGTPase signaling and cytoskeleton function promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hyaluronan promotes CD44v3-Vav2 interaction with Grb2-p185(HER2) and induces Rac1 and Ras signaling during ovarian tumor cell migration and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hyaluronic Acid (Ha) Binding to Cd44 Activates Rac1 and Induces Lamellipodia Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hyaluronic acid (HA) binding to CD44 activates Rac1 and induces lamellipodia outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer [frontiersin.org]

- 17. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The role of RHAMM in cancer: Exposing novel therapeutic vulnerabilities [frontiersin.org]

An In-depth Technical Guide to the Chemical Structure and Conformation of Hyaluronate Decasaccharide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronate (HA), a major glycosaminoglycan (GAG) in the extracellular matrix, plays a pivotal role in a multitude of physiological and pathological processes, including cell proliferation, migration, and inflammation. The biological activities of HA are often size-dependent, with oligosaccharides of specific lengths demonstrating unique signaling properties. This technical guide provides a comprehensive overview of the chemical structure and solution conformation of a hyaluronate decasaccharide (HA10), a ten-sugar unit oligosaccharide. Understanding the precise three-dimensional structure of HA10 is critical for elucidating its interactions with cellular receptors, such as CD44, and for the rational design of novel therapeutics targeting HA-mediated signaling pathways.

Chemical Structure

Hyaluronate is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc). These units are linked by alternating β-(1→3) and β-(1→4) glycosidic bonds. The chemical structure of a this compound, therefore, consists of five such repeating disaccharide units.

| Property | Value |

| Molecular Formula | C70H107N5O56 |

| Molecular Weight | ~1914.6 g/mol |

| Repeating Disaccharide | D-glucuronic acid and N-acetyl-D-glucosamine |

| Glycosidic Linkages | β-(1→3) and β-(1→4) |

Conformational Analysis

The three-dimensional conformation of this compound in solution is a dynamic and flexible structure. While long-chain hyaluronan can adopt helical structures in the solid state, in solution, oligosaccharides like HA10 exist as a distribution of conformers. The conformation is primarily defined by the dihedral angles of the glycosidic linkages, denoted as Φ (Phi) and Ψ (Psi).

Glycosidic Linkage Dihedral Angles

Studies combining Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations have provided insights into the preferred dihedral angles for hyaluronan oligosaccharides. These angles dictate the relative orientation of the sugar rings and the overall shape of the molecule.

| Glycosidic Linkage | Dihedral Angle | Typical Value Range (degrees) |

| β-(1→3) (GlcA → GlcNAc) | Φ (O5-C1-O3-C3) | 50 - 70 |

| Ψ (C1-O3-C3-C2) | -100 to -80 | |

| β-(1→4) (GlcNAc → GlcA) | Φ (O5-C1-O4-C4) | 40 - 60 |

| Ψ (C1-O4-C4-C3) | -10 to 10 |

Note: These values represent the predominant conformations in solution and can fluctuate.

NMR Spectroscopy Data

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the Internal Disaccharide Unit of Hyaluronate in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| GlcNAc | ||

| H1/C1 | ~4.5 | ~102 |

| H2/C2 | ~3.8 | ~56 |

| H3/C3 | ~3.7 | ~74 |

| H4/C4 | ~3.6 | ~83 |

| H5/C5 | ~3.5 | ~76 |

| H6/C6 | ~3.9, ~3.7 | ~61 |

| N-Acetyl CH₃ | ~2.0 | ~23 |

| N-Acetyl C=O | - | ~175 |

| GlcA | ||

| H1'/C1' | ~4.4 | ~104 |

| H2'/C2' | ~3.4 | ~74 |

| H3'/C3' | ~3.6 | ~75 |

| H4'/C4' | ~3.6 | ~81 |

| H5'/C5' | ~3.8 | ~76 |

| C6' (COO⁻) | - | ~177 |

Note: Chemical shifts can vary depending on the specific oligosaccharide, solvent, and experimental conditions. The terminal sugar residues will have slightly different chemical shifts.

Experimental Protocols

NMR Spectroscopy for Structural and Conformational Analysis

This protocol outlines the general steps for acquiring and analyzing NMR data for a this compound.

1.1. Sample Preparation: a. Dissolve 1-5 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%). b. Lyophilize the sample twice from D₂O to exchange all labile protons with deuterium. c. Redissolve the sample in 0.5 mL of fresh D₂O and transfer to a 5 mm NMR tube.

1.2. NMR Data Acquisition: a. Acquire one-dimensional (1D) ¹H NMR spectra to assess sample purity and concentration. b. Acquire two-dimensional (2D) NMR spectra at a suitable temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:

- COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each sugar ring.

- TOCSY (Total Correlation Spectroscopy): To assign all protons within a spin system (i.e., a sugar residue).

- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provides information on inter-residue distances and conformation. A mixing time of 200-400 ms (B15284909) is typically used.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for sequencing the oligosaccharide.

1.3. Data Analysis: a. Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). b. Assign the proton and carbon resonances for each sugar residue using the combination of 2D NMR spectra. c. Extract interproton distance restraints from the NOESY spectrum. d. Measure scalar coupling constants (³JHH) from the 1D ¹H or COSY spectra to determine the conformation of the pyranose rings. e. Use the NOE-derived distance restraints and dihedral angle information to generate a 3D structural model of the decasaccharide using molecular modeling software (e.g., AMBER, CHARMM).

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)

FACE is a sensitive method for the analysis and quantification of oligosaccharides.[1]

2.1. Enzymatic Digestion (for generating oligosaccharide ladders): a. Incubate high molecular weight hyaluronan with a specific hyaluronidase (B3051955) (e.g., bovine testicular hyaluronidase) at an optimized concentration and time to generate a mixture of oligosaccharides of varying lengths.

2.2. Fluorophore Labeling: a. To 1-10 µL of the oligosaccharide sample (containing pmol to nmol amounts), add 5 µL of 0.1 M 2-aminoacridone (B130535) (AMAC) in 15% acetic acid/DMSO. b. Add 5 µL of 1 M sodium cyanoborohydride (NaBH₃CN). c. Incubate the mixture at 37°C for 16 hours in the dark.

2.3. Polyacrylamide Gel Electrophoresis: a. Prepare a high-percentage polyacrylamide gel (e.g., 20-30%). b. Load the AMAC-labeled samples onto the gel. c. Run the electrophoresis at a constant voltage until the desired separation is achieved.

2.4. Visualization and Quantification: a. Visualize the fluorescently labeled oligosaccharides using a UV transilluminator or a gel documentation system with an appropriate filter. b. Quantify the bands by densitometry, comparing the intensity to known standards.

Biological Activity: this compound and CD44 Signaling

Hyaluronate oligosaccharides, including the decasaccharide, can act as signaling molecules by binding to cell surface receptors, most notably CD44. The binding of HA to CD44 can initiate a cascade of intracellular events that regulate cell behavior.

The interaction of hyaluronan with CD44 triggers the recruitment of adaptor proteins and the activation of several downstream signaling pathways. A key consequence is the activation of small GTPases of the Rho family, such as RhoA and Rac1.[2]

-

RhoA-mediated signaling: Activation of RhoA leads to the activation of Rho-associated kinase (ROK). ROK, in turn, can phosphorylate various substrates, leading to changes in the actin cytoskeleton, cell adhesion, and migration.

-

Rac1-mediated signaling: Rac1 activation can also influence the cytoskeleton and is often associated with cell protrusion and motility.

-

PI3K/AKT Pathway: The interaction of HA with CD44 can also activate the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is a central regulator of cell survival, growth, and proliferation.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, conformation, and biological signaling of this compound. The precise arrangement of its constituent monosaccharides and the resulting three-dimensional structure are fundamental to its interaction with cellular receptors and the subsequent initiation of signaling cascades. The experimental protocols outlined herein provide a framework for the detailed structural and functional characterization of this and other hyaluronan oligosaccharides. A deeper understanding of these molecular details is essential for the development of targeted therapies for a wide range of diseases where hyaluronan-mediated signaling is dysregulated.

References

- 1. Quantification of hyaluronan (HA) using a simplified fluorophore-assisted carbohydrate electrophoresis (FACE) procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix Hyaluronan-Activated CD44 Signaling Promotes Keratinocyte Activities and Improves Abnormal Epidermal Functions - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed in the determination of the primary structure of a hyaluronate decasaccharide. Hyaluronan (HA), a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid (GlcUA) and N-acetyl-D-glucosamine (GlcNAc), plays critical roles in numerous biological processes. Understanding the precise sequence and linkage of its oligosaccharide fragments, such as the decasaccharide (a ten-sugar unit), is vital for structure-function relationship studies and the development of HA-based therapeutics.

The primary structure of a this compound consists of five repeating disaccharide units, [-β(1,4)-GlcUA-β(1,3)-GlcNAc-]₅. The analytical workflow to confirm this structure involves enzymatic depolymerization of high-molecular-weight HA, followed by chromatographic separation of the resulting oligosaccharides and detailed structural characterization using mass spectrometry and nuclear magnetic resonance spectroscopy.

Overall Analytical Workflow

The determination of the primary structure of a this compound is a multi-step process that begins with the controlled breakdown of the polymer and concludes with high-resolution spectroscopic analysis. Each step is crucial for obtaining an unambiguous structural assignment.

Caption: Overall workflow for this compound primary structure analysis.

Experimental Protocols

Detailed methodologies for the key experimental stages are outlined below.

The initial step involves the enzymatic cleavage of high-molecular-weight HA into a mixture of smaller oligosaccharides. Bovine testicular hyaluronidase (B3051955) is commonly used for this purpose as it hydrolyzes the β(1→4) glycosidic linkages.[1]

Protocol:

-

Dissolution: Dissolve high-molecular-weight sodium hyaluronate in a reaction buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, pH 5.2) to a final concentration of 5 mg/mL.

-

Enzyme Addition: Add bovine testicular hyaluronidase (E.C. 3.2.1.35) to the HA solution at a concentration of 10 U/mL.

-

Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation. The duration can be adjusted to control the size distribution of the resulting oligosaccharide fragments.

-

Enzyme Inactivation: Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.

-

Filtration: Centrifuge the digest and filter the supernatant through a 0.22 µm filter to remove any precipitates.

Caption: Hyaluronidase hydrolyzes the β(1→4) linkage between GlcUA and GlcNAc.

The resulting mixture of oligosaccharides is first fractionated by size and then purified to isolate the decasaccharide.

Protocol:

-

Size-Exclusion Chromatography (SEC): Load the enzymatic digest onto an SEC column (e.g., Sephadex G-25 or Bio-Gel P-10) equilibrated with a volatile buffer like 0.1 M ammonium (B1175870) acetate. Elute the oligosaccharides and collect fractions. Monitor the eluate by UV absorbance at 232 nm (for lyase-digested unsaturated products) or by refractive index.

-

Fraction Analysis: Analyze the collected fractions using mass spectrometry to identify those containing the decasaccharide (expected mass ~1914 Da).

-

High-Performance Liquid Chromatography (HPLC): Pool the decasaccharide-rich fractions and concentrate them. Purify the decasaccharide using ion-pairing reversed-phase HPLC (IP-RP-HPLC).

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 5 mM tributylamine (B1682462) (TBA) in water, adjusted to pH 6.5 with acetic acid.

-

Mobile Phase B: 5 mM TBA in 50% acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 60 minutes.

-

Detection: UV at 210 nm.

-

-

Desalting: Collect the peak corresponding to the decasaccharide and remove the ion-pairing agent and salts using a volatile buffer system with SEC or by repeated lyophilization.

MS provides the exact molecular weight and sequence information through fragmentation analysis. Electrospray ionization (ESI) is a gentle ionization method well-suited for oligosaccharides.[2][3]

Protocol:

-

Sample Preparation: Dissolve the purified decasaccharide in a 50:50 acetonitrile:water solution to a concentration of ~10 pmol/µL.

-

Direct Infusion ESI-MS: Infuse the sample into an ESI-mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) operating in negative ion mode.[3]

-

MS Scan: Acquire a full MS scan over a mass range of m/z 500-2500. Identify the molecular ions corresponding to the decasaccharide (e.g., [M-2H]²⁻, [M-3H]³⁻).

-

Tandem MS (MS/MS): Select the most abundant molecular ion (e.g., [M-3H]³⁻) for collision-induced dissociation (CID).

-

Fragmentation Analysis: Acquire the MS/MS spectrum. Identify the resulting B, C, Y, and Z fragment ions according to the Domon and Costello nomenclature to confirm the monosaccharide sequence and linkage pattern.[4][5] For HA, glycosidic cleavages are predominant.[4][6]

Caption: Tandem MS analysis relies on specific glycosidic bond cleavages.

NMR is the definitive method for determining glycosidic linkage positions (e.g., β(1→3) vs. β(1→4)) and anomeric configurations (α vs. β).[7][8]

Protocol:

-

Sample Preparation: Dissolve 2-5 mg of the purified, lyophilized decasaccharide in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%).

-

1D ¹H NMR: Acquire a one-dimensional proton spectrum. The anomeric proton region (4.4-5.2 ppm) provides initial information on the number and type of sugar residues.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar ring.

-

TOCSY (Total Correlation Spectroscopy): To assign all protons belonging to a single monosaccharide spin system, starting from the anomeric proton.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, enabling ¹³C resonance assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for identifying the atoms involved in the glycosidic linkages (e.g., correlation from H1 of GlcUA to C3 of GlcNAc).

-

-

Data Analysis: Integrate the data from all NMR experiments to assign all ¹H and ¹³C chemical shifts and confirm the β(1→3) and β(1→4) linkages.

Data Presentation and Interpretation

Quantitative data from MS and NMR analyses are summarized for clear interpretation.

The molecular weight and fragmentation pattern confirm the composition and sequence. For a this compound (C₇₀H₁₀₇N₅O₅₆), the neutral monoisotopic mass is 1913.56 Da.

Table 1: Expected Molecular and Fragment Ions for this compound in Negative ESI-MS

| Ion Type | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M-H]⁻ | C₇₀H₁₀₆N₅O₅₆⁻ | 1912.55 | Singly charged molecular ion |

| [M-2H]²⁻ | C₇₀H₁₀₅N₅O₅₆²⁻ | 955.77 | Doubly charged molecular ion |

| [M-3H]³⁻ | C₇₀H₁₀₄N₅O₅₆³⁻ | 636.84 | Triply charged molecular ion |

| Y₈ | C₅₆H₈₅N₄O₄₅⁻ | 1533.43 | Fragment from cleavage, loss of one disaccharide |

| C₄ | C₂₈H₄₂N₂O₂₃⁻ | 758.22 | Fragment from cleavage, tetrasaccharide from non-reducing end |

| Y₄ | C₂₈H₄₃N₂O₂₃⁻ | 759.22 | Fragment from cleavage, tetrasaccharide from reducing end |

| C₂ | C₁₄H₂₁NO₁₂⁻ | 399.10 | Fragment from cleavage, disaccharide from non-reducing end |

Note: m/z values are for the monoisotopic mass and will vary based on charge state.

The chemical shifts of anomeric protons and carbons, along with inter-residue HMBC correlations, provide definitive proof of the primary structure.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Internal Disaccharide Units of Hyaluronan in D₂O

| Residue | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|---|

| →3)-β-D-GlcNAc-(1→ | H1 | ~4.55 | ~102.5 |

| H2 | ~3.85 | ~55.8 | |

| H3 | ~3.75 | ~82.5 | |

| H4 | ~3.55 | ~70.1 | |

| N-Acetyl (CH₃) | ~2.05 | ~22.9 | |

| →4)-β-D-GlcUA-(1→ | H1 | ~4.45 | ~104.1 |

| H2 | ~3.40 | ~74.5 | |

| H3 | ~3.60 | ~75.8 | |

| H4 | ~3.65 | ~80.9 |

| | C6 (COO⁻) | - | ~175.0 |

Note: Chemical shifts are approximate and can be influenced by solvent, temperature, and position within the oligosaccharide chain.[7][9] Key HMBC correlations would be observed between GlcUA H1 and GlcNAc C3, and between GlcNAc H1 and GlcUA C4.

Conclusion

The primary structure analysis of this compound is a rigorous process that combines enzymatic digestion, chromatographic purification, and high-resolution spectroscopic techniques. By systematically applying mass spectrometry and multi-dimensional NMR, researchers can unambiguously determine the monosaccharide composition, sequence, and glycosidic linkages. This detailed structural information is fundamental for advancing our understanding of the biological functions of hyaluronan and for the quality control of related biopharmaceutical products.

References

- 1. Characterizing the electrospray-ionization mass spectral fragmentation pattern of enzymatically derived hyaluronic acid oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On-line separation and characterization of hyaluronan oligosaccharides derived from radical depolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tandem MS can Distinguish Hyaluronic Acid from N-Acetylheparosan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hyaluronan forms specific stable tertiary structures in aqueous solution: A 13C NMR study - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Molecular Weight of Hyaluronate Decasaccharide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary analytical techniques for determining the molecular weight of hyaluronate (HA) decasaccharide. Hyaluronan, a non-sulfated glycosaminoglycan, plays crucial roles in various biological processes, and its oligosaccharides, such as the decasaccharide, are of significant interest in research and drug development. Accurate molecular weight determination is fundamental for structure-activity relationship studies and quality control. This document details the experimental protocols for mass spectrometry, size-exclusion chromatography, and gel electrophoresis, presents quantitative data in a structured format, and includes visualizations of the experimental workflows.

Overview of Analytical Techniques

The determination of the molecular weight of hyaluronate decasaccharide can be achieved through several powerful analytical methods. The most common and reliable techniques include:

-

Mass Spectrometry (MS): Particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), which provide direct and accurate mass measurements.[1][2][3][4] Tandem mass spectrometry (MS/MS) can further provide structural information.[4][5]

-

Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight distribution.[6][7][8][9][10][11][12] For accurate molecular weight determination of polysaccharides, coupling SEC with detectors like multi-angle laser light scattering (MALLS) is often preferred over conventional calibration with dextran (B179266) or pullulan standards.[6][8][13]

-

Gel Electrophoresis: Both Polyacrylamide Gel Electrophoresis (PAGE) and Agarose (B213101) Gel Electrophoresis are valuable techniques for separating and estimating the molecular weight of HA oligosaccharides.[6][14][15][16][17][18]

Quantitative Data: Molecular Weight of this compound

The theoretical molecular weight of a this compound (composed of 5 repeating disaccharide units of N-acetylglucosamine and glucuronic acid) can be calculated based on its chemical formula. Experimental values obtained from mass spectrometry provide a direct measurement.

| Parameter | Value | Source |

| Chemical Formula | C₇₀H₁₀₇N₅O₅₁ | Calculated |

| Theoretical Monoisotopic Mass | 1913.59 Da | Calculated |

| Theoretical Average Mass | 1914.59 Da | Calculated |

| Experimentally Observed Mass (MALDI-TOF MS) | Varies based on adducts (e.g., [M+Na]⁺) | [1][19] |

| Experimentally Observed Mass (ESI-MS) | Varies based on charge state (e.g., [M-nH]ⁿ⁻) | [2][5][20] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the molecular weight determination of this compound.

Mass Spectrometry: MALDI-TOF

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the direct determination of the molecular weight of oligosaccharides.[1]

Experimental Workflow for MALDI-TOF MS Analysis

Caption: Workflow for MALDI-TOF MS analysis of this compound.

Protocol:

-

Sample Preparation:

-

Enzymatic Digestion (for generating oligosaccharide mixtures): High molecular weight hyaluronan can be digested using hyaluronidase (B3051955) (e.g., from Streptomyces hyalurolyticus) to generate a mixture of oligosaccharides.[1]

-

Methyl Esterification: To improve sensitivity and obtain clearer spectra, the carboxyl groups of the glucuronate residues are often methyl-esterified using trimethylsilyl (B98337) diazomethane.[1] This modification enhances the analysis of HA oligosaccharides by MALDI-TOF MS.[1]

-

Purification: The sample is purified to remove salts and other contaminants that can interfere with the analysis.

-

-

Matrix Preparation and Sample Spotting:

-

A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or a co-matrix of 2,4,6-trihydroxyacetophenone with triammonium (B15348185) citrate, is prepared in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water).[19]

-

The purified this compound sample is mixed with the matrix solution.

-

A small volume (typically 1 µL) of the mixture is spotted onto the MALDI target plate and allowed to air dry, forming co-crystals of the sample and matrix.

-

-

MALDI-TOF MS Analysis:

-

The target plate is introduced into the mass spectrometer.

-

A pulsed laser (e.g., a nitrogen laser at 337 nm) is fired at the sample spot, causing desorption and ionization of the analyte molecules.[1]

-

The generated ions are accelerated into a time-of-flight (TOF) mass analyzer.

-

The time it takes for the ions to travel through the flight tube to the detector is measured. This time is proportional to the square root of the mass-to-charge ratio (m/z).

-

The analysis can be performed in both positive and negative ion modes. For methyl-esterified HA oligosaccharides, the positive-ion detection mode, observing sodium adducts [M'+Na]⁺, is often superior.[1]

-

-

Data Analysis:

-

A mass spectrum is generated, plotting ion intensity versus m/z.

-

The molecular weight of the this compound is determined from the m/z of the observed ion peaks, taking into account the mass of any adducts (e.g., Na⁺) or modifications (e.g., methylation).

-

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size in solution.[7][9][10][11][12]

Experimental Workflow for SEC Analysis

Caption: Workflow for SEC analysis of this compound.

Protocol:

-

System Preparation:

-

An HPLC system equipped with a size-exclusion column suitable for the molecular weight range of the oligosaccharide is used.

-

The system is equilibrated with a suitable mobile phase, typically an aqueous buffer (e.g., 0.15 M aqueous NaCl solution).[8]

-

-

Sample Preparation:

-

The this compound sample is dissolved in the mobile phase.

-

The sample is filtered through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

-

Chromatographic Separation:

-

A defined volume of the sample is injected into the SEC system.

-

The sample is carried through the column by the mobile phase. Larger molecules, which are excluded from the pores of the stationary phase, elute first, while smaller molecules, which can penetrate the pores, elute later.

-

The eluting sample is monitored by one or more detectors, such as a refractive index (RI) detector, a UV detector, and/or a multi-angle laser light scattering (MALLS) detector.[6][8]

-

-

Data Analysis:

-

A chromatogram is generated, plotting detector response versus elution time.

-

For molecular weight determination using conventional SEC, a calibration curve is constructed by running a series of narrow molecular weight standards (e.g., pullulan or dextran, though specific HA standards are preferable) and plotting the logarithm of their molecular weights against their elution times.[13]

-

The molecular weight of the this compound is then interpolated from its elution time using the calibration curve.

-

When using a MALLS detector, the absolute molecular weight can be determined directly without the need for a calibration curve based on standards of a different polymer type.[6][8]

-

Polyacrylamide Gel Electrophoresis (PAGE)

Polyacrylamide Gel Electrophoresis (PAGE) is a high-resolution technique for separating small oligosaccharides.[14]

Experimental Workflow for PAGE Analysis

Caption: Workflow for PAGE analysis of this compound.

Protocol:

-

Gel Preparation:

-

A polyacrylamide gel of an appropriate concentration is cast. For small oligosaccharides, a high percentage gel may be required. Mini-slab gels can provide rapid separation.[14]

-

-

Sample Preparation:

-

The this compound sample is mixed with a loading buffer containing a tracking dye (e.g., bromophenol blue) and a density agent (e.g., glycerol (B35011) or sucrose) to facilitate loading into the gel wells.

-

-

Electrophoresis:

-

The gel is placed in an electrophoresis apparatus filled with a suitable running buffer (e.g., Tris-Borate-EDTA).

-

The samples and a set of appropriate molecular weight standards (hyaluronan oligosaccharide ladder) are loaded into the wells.

-

A voltage is applied across the gel, causing the negatively charged hyaluronate molecules to migrate towards the anode. The migration distance is inversely proportional to the logarithm of the molecular weight.

-

-

Staining and Visualization:

-

After electrophoresis, the gel is stained to visualize the separated oligosaccharide bands. A highly sensitive method involves a combined Alcian blue and silver staining protocol.[14]

-

The gel is first incubated in a solution of Alcian blue, followed by silver staining to enhance the visibility of the bands.

-

-

Data Analysis:

-

The migration distances of the standard and sample bands are measured.

-

A standard curve is generated by plotting the logarithm of the molecular weight of the standards against their migration distances.

-

The molecular weight of the this compound is estimated by interpolating its migration distance on the standard curve.

-

Conclusion

The determination of the molecular weight of this compound is a critical step in its characterization for research and pharmaceutical applications. Mass spectrometry, particularly MALDI-TOF MS, offers direct and precise mass measurement. Size-exclusion chromatography provides information on molecular weight distribution and can yield absolute molecular weight when coupled with advanced detectors like MALLS. Gel electrophoresis serves as a valuable, accessible method for molecular weight estimation. The choice of technique will depend on the specific requirements of the study, including the need for high accuracy, structural information, or high-throughput analysis. For comprehensive characterization, a combination of these methods is often employed.

References

- 1. Matrix assisted laser desorption ionization-time of flight mass spectrometry analysis of hyaluronan oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterizing the electrospray-ionization mass spectral fragmentation pattern of enzymatically derived hyaluronic acid oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of hyaluronan and its derivatives using chromatographic and mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tandem MS can Distinguish Hyaluronic Acid from N-Acetylheparosan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Determine Hyaluronic Acid Molecular Weight Using Gel Electrophoresis - Echelon Biosciences [echelon-inc.com]

- 7. lcms.cz [lcms.cz]

- 8. uef.sav.sk [uef.sav.sk]

- 9. mdpi.com [mdpi.com]

- 10. Validation of an Analytical Method for the Simultaneous Determination of Hyaluronic Acid Concentration and Molecular Weight by Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detailed characterization of hyaluronan using aqueous size exclusion chromatography with triple detection and multiangle light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tvst.arvojournals.org [tvst.arvojournals.org]

- 13. Molecular weight determination of hyaluronic acid by gel filtration chromatography coupled to matrix-assisted laser desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microanalysis of hyaluronan oligosaccharides by polyacrylamide gel electrophoresis and its application to assay of hyaluronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echelon-inc.com [echelon-inc.com]

- 16. An agarose gel electrophoretic method for analysis of hyaluronan molecular weight distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Methods for Hyaluronan Molecular Mass Determination by Agarose Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. On-line HPLC/ESI-MS separation and characterization of hyaluronan oligosaccharides from 2-mers to 40-mers - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Hyaluronate Decasaccharide: A Technical Guide

Introduction

Hyaluronan (HA), a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, is a fundamental component of the extracellular matrix in vertebrates. Its biological functions are intimately linked to its molecular weight, which can range from large polymers (>1 MDa) to small oligosaccharides. Among these, the hyaluronate decasaccharide (HA10), a 10-sugar fragment, has garnered significant scientific interest. It is large enough to interact with cell surface receptors like CD44, yet small enough to exhibit distinct signaling properties compared to its high-molecular-weight counterpart. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering researchers and drug development professionals a comprehensive resource on its characterization, preparation, and behavior.

Core Physicochemical Properties

The distinct behavior of this compound in biological and chemical systems is dictated by its fundamental physicochemical properties. These characteristics are summarized in the table below and detailed in the subsequent sections.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value / Description | Citations |

| Molecular Formula | C70H107N5O56 | |

| Molecular Weight | ~1914.6 g/mol | |

| Structure | Linear oligosaccharide of five repeating disaccharide units (D-glucuronic acid and N-acetyl-D-glucosamine). | |

| Appearance | White to off-white crystalline powder. | |

| Charge (at pH 7) | Polyanionic, with five negatively charged carboxyl groups. | |

| pKa (Carboxyl Group) | Approximately 2.9. | |

| Solubility | Soluble in water and physiological saline; insoluble in most aprotic organic solvents. | |

| Purity (Commercial) | Typically ≥ 95% as determined by HPLC. | |

| Storage Conditions | Recommended storage at or below -4°C. |

Molecular Structure and Weight

This compound consists of five repeating disaccharide units of β-(1,4)-D-glucuronic acid and β-(1,3)-N-acetyl-D-glucosamine. Its molecular formula is C70H107N5O56, corresponding to a molecular weight of approximately 1914.6 g/mol . The precise mass is a critical parameter for its identification via mass spectrometry.

Charge and Acidity

The presence of a carboxyl group on each of the five glucuronic acid residues gives the decasaccharide a strong polyanionic character at physiological pH. The pKa of these carboxyl groups is approximately 2.9, meaning they are fully deprotonated and negatively charged under most biological conditions. This high charge density is crucial for its interaction with water, ions, and positively charged domains of proteins.

Size and Conformation

Solubility and Viscosity

This compound is readily soluble in water and aqueous saline solutions. Its solubility is influenced by temperature and pH, with optimal solubility in neutral or slightly acidic conditions. In contrast to polymeric HA, solutions of the decasaccharide do not exhibit significant viscosity and behave similarly to the solvent due to the short chain length and lack of intermolecular entanglement. It is generally insoluble in aprotic organic solvents like ethanol (B145695) and methanol.

Spectroscopic Profile

-

UV Absorbance : Decasaccharides produced via enzymatic digestion with hyaluronate lyase possess an unsaturated uronic acid residue at the non-reducing end. This C4-C5 double bond results in a characteristic strong UV absorbance at 232 nm, which is commonly used for detection and quantification during chromatographic separation.

-

Infrared (IR) Spectroscopy : The IR spectrum of HA shows characteristic strong O-H and N-H stretching bands around 3280 cm⁻¹ and prominent peaks for asymmetric (~1604 cm⁻¹) and symmetric (~1405 cm⁻¹) stretching of the carboxylate (-COO⁻) group.

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are definitive methods for confirming the chemical structure, glycosidic linkages, and purity of the decasaccharide.

Thermal Stability

In the solid state, hyaluronan is most stable at neutral pH, with an activation energy for depolymerization of 127 kJ/mol. This suggests that the degradation mechanism in the solid state is similar to hydrolysis. In aqueous solutions, thermal degradation is dependent on temperature and time, with studies on polymeric HA showing a gradual decrease in molecular weight at temperatures from 25-100°C.

Experimental Protocols and Workflows

The preparation and characterization of pure this compound require a multi-step process involving controlled depolymerization of high-molecular-weight HA followed by rigorous purification and analysis.

General Workflow

The overall process for generating and verifying this compound is depicted below. The primary route involves enzymatic digestion, which yields a mixture of oligosaccharides that must then be separated.

Preparation Methodologies

A. Enzymatic Digestion This is the most common method for producing HA oligosaccharides. It relies on the partial digestion of high-molecular-weight HA using an endoglycosidase.

-

Principle: Testicular hyaluronidase (EC 3.2.1.35) cleaves the β-(1,4)-glycosidic linkages in the HA polymer backbone. By controlling the digestion time, temperature, and enzyme-to-substrate ratio, a mixture of oligosaccharides of various lengths can be generated.

-

Protocol Outline:

-

Substrate Preparation: Dissolve high-molecular-weight sodium hyaluronate in a suitable buffer (e.g., sodium acetate (B1210297) buffer at pH 6.0).

-

Enzymatic Reaction: Add a defined amount of hyaluronidase (e.g., 3.0 U/mg of substrate) to the HA solution. Incubate the mixture at 37°C.

-

Time Course: The duration of the incubation is critical. Short digestion times (e.g., 5 minutes) yield larger fragments, while longer times (e.g., 60-120 minutes) produce a higher proportion of smaller oligosaccharides like tetra- and hexasaccharides.

-

Reaction Termination: Stop the reaction by boiling the sample for several minutes to denature the enzyme.

-

Post-Processing: The resulting digest, a complex mixture of even-numbered HA oligosaccharides, is then ready for purification.

-

B. Chemical Synthesis While more complex, chemical synthesis allows for the creation of highly defined HA structures that may not be accessible through enzymatic methods.

-

Principle: The synthesis involves a stepwise assembly of protected monosaccharide or disaccharide building blocks using a chemoselective glycosylation strategy. This requires careful planning of protecting groups to control stereochemistry and ensure that only the desired hydroxyl groups react.

-

Strategy Overview:

-

Building Block Preparation: Synthesize activated glycosyl donors and acceptors from D-glucose and D-glucosamine precursors with appropriate protecting groups (e.g., trichloroacetyl for nitrogen).

-

Glycosylation: Sequentially couple the building blocks. For the decasaccharide, disaccharide units are often coupled to build the 10-sugar backbone.

-

Deprotection: In the final step, all protecting groups are removed under specific conditions (e.g., mild basic conditions) to yield the final, fully deprotected this compound.

-

Purification and Characterization Protocols

Following preparation, the target decasaccharide must be isolated and its identity confirmed.

Table 2: Key Experimental Characterization Methods

| Technique | Purpose |

| Anion-Exchange HPLC | High-resolution separation of oligosaccharides based on the number of negatively charged carboxyl groups. |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume, useful for initial fractionation. |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Precise mass determination and confirmation of molecular formula. |

| MALDI-TOF Mass Spectrometry | Alternative mass determination, often used for corroborating data. |

| NMR Spectroscopy (¹H, ¹³C) | Unambiguous structural elucidation and confirmation of glycosidic linkages. |

A. Anion-Exchange High-Performance Liquid Chromatography (HPLC)

-

Principle: Oligosaccharides are separated based on their net negative charge. Since each disaccharide unit adds one carboxyl group, longer fragments have a higher charge and bind more strongly to the anion-exchange column, requiring a higher salt concentration to elute.

-

Protocol Outline:

-

Column: A strong anion-exchange column (e.g., ProPac PA1) is used.

-

Mobile Phase: A gradient elution is employed. The gradient is typically formed by increasing the concentration of a salt solution (e.g., sodium chloride or ammonium (B1175870) bicarbonate) over time.

-

Detection: Elution is monitored by UV absorbance at 210-232 nm.

-

Fraction Collection: Fractions corresponding to the decasaccharide peak are collected for further analysis.

-

B. Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Principle: ESI-MS is a soft ionization technique ideal for analyzing polar, non-volatile molecules like oligosaccharides. It allows for precise mass determination from a solution. It can be coupled directly with HPLC (LC-MS) for online analysis.

-

Protocol Outline:

-

Sample Preparation: The purified decasaccharide fraction is dissolved in a suitable solvent, typically a water/acetonitrile mixture.

-

Ionization: The sample is analyzed in negative ion mode, which detects the deprotonated molecular ions.

-

Mass Analysis: For a decasaccharide, multiple charge states are expected. Oligomers in the 6-10mer range predominantly form doubly charged ions [M-2H]²⁻, though other charge states can be observed. The mass spectrometer detects the mass-to-charge (m/z) ratio, from which the molecular weight can be calculated.

-

Fragmentation Control: It is critical to use a low cone voltage during ESI to prevent in-source fragmentation, which can artificially generate odd-numbered oligomers and lead to misinterpretation of the sample's composition.

-

Biological Interactions and Significance

The specific size of the this compound allows it to engage in biologically significant interactions that differ from both smaller fragments and larger polymers. Its primary role in research is as a tool to probe the function of HA-binding proteins (hyaladherins), particularly the cell surface receptor CD44.

Receptor Binding and Displacement

Studies have shown that while a hexasaccharide is the minimum size required for CD44 binding, a decasaccharide or larger is necessary to effectively compete with and displace high-molecular-weight HA from the receptor. This competitive interaction is a key mechanism by which HA oligosaccharides can modulate cell signaling.

This displacement can alter downstream signaling pathways that regulate cell adhesion, migration, and proliferation. The ability to produce pure, well-characterized this compound is therefore essential for researchers investigating the nuanced, size-dependent roles of hyaluronan in physiology and pathology.

Hyaluronate decasaccharide mechanism of action in cell signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronan (HA), a major glycosaminoglycan of the extracellular matrix, plays a pivotal role in a multitude of cellular processes, including proliferation, migration, and inflammation. The biological functions of HA are critically dependent on its molecular weight. While high-molecular-weight HA (HMW-HA) is generally associated with tissue homeostasis and anti-inflammatory responses, its breakdown into smaller fragments, such as oligosaccharides and low-molecular-weight HA (LMW-HA), including decasaccharides, can trigger potent pro-inflammatory and pro-angiogenic signaling cascades.[1][2][3] This guide provides an in-depth technical overview of the mechanisms by which hyaluronate decasaccharides and other small HA fragments modulate cell signaling, with a focus on their interactions with key cell surface receptors and the subsequent downstream pathways.

Core Signaling Mechanisms

Hyaluronate decasaccharides and other oligosaccharides primarily exert their effects by binding to and activating specific cell surface receptors, namely CD44, Toll-like receptor 4 (TLR4), and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[4][5] This interaction initiates a cascade of intracellular events that ultimately dictate the cellular response.

CD44-Mediated Signaling

CD44 is a major cell surface receptor for HA.[6] The binding of hyaluronate oligosaccharides to CD44 can lead to receptor clustering and the activation of several downstream signaling pathways.[6][7] Evidence suggests that a decasaccharide is a sufficiently large HA fragment to effectively compete with polymeric HA for CD44 binding, thereby initiating signaling events.[8][9]

Key downstream pathways activated by HA-CD44 interaction include:

-

Ras/Raf/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation and survival.[6][[“]] Activation of ERK1/2 (extracellular signal-regulated kinase 1/2) is a common downstream event following oHA-CD44 binding.[2][6]

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation.[11][12] HA-CD44 interaction can lead to the activation of PI3K (phosphoinositide 3-kinase) and subsequent phosphorylation of Akt.[11][13]

-

RhoGTPase Signaling: The binding of HA to CD44 can activate RhoGTPases such as RhoA and Rac1, which are involved in regulating the actin cytoskeleton, cell migration, and adhesion.[11][13]

// Nodes HA_deca [label="Hyaluronate\nDecasaccharide", fillcolor="#FBBC05", fontcolor="#202124"]; CD44 [label="CD44", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoGTPases [label="RhoGTPases\n(RhoA, Rac1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Response [label="Cellular Responses\n(Proliferation, Migration,\nSurvival)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges HA_deca -> CD44 [color="#5F6368"]; CD44 -> Ras [color="#EA4335"]; Ras -> Raf [color="#EA4335"]; Raf -> MEK [color="#EA4335"]; MEK -> ERK [color="#EA4335"]; CD44 -> PI3K [color="#34A853"]; PI3K -> Akt [color="#34A853"]; CD44 -> RhoGTPases [color="#5F6368"]; ERK -> Cell_Response [color="#EA4335"]; Akt -> Cell_Response [color="#34A853"]; RhoGTPases -> Cell_Response [color="#5F6368"]; } CD44-mediated signaling pathway.

TLR4-Mediated Signaling

Toll-like receptor 4, a key component of the innate immune system, has been identified as a receptor for small HA fragments.[8][14] The interaction of hyaluronate oligosaccharides with TLR4 can trigger pro-inflammatory responses, particularly in immune cells like dendritic cells and macrophages.[8][15][16]

The canonical TLR4 signaling pathway involves:

-

MyD88-Dependent Pathway: The binding of oHA to TLR4 leads to the recruitment of the adaptor protein MyD88.[14][17] This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factor NF-κB (nuclear factor-kappa B) and MAPKs (mitogen-activated protein kinases) such as p38 and JNK.[8][14][17]

-

NF-κB and MAPK Activation: The activation of NF-κB and MAPKs results in the transcription and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][16][17]

// Nodes HA_deca [label="Hyaluronate\nDecasaccharide", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; MyD88 [label="MyD88", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAK [label="IRAKs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRAF6 [label="TRAF6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPKs\n(p38, JNK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines\n(TNF-α, IL-6)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges HA_deca -> TLR4 [color="#5F6368"]; TLR4 -> MyD88 [color="#EA4335"]; MyD88 -> IRAK [color="#EA4335"]; IRAK -> TRAF6 [color="#EA4335"]; TRAF6 -> MAPK [color="#34A853"]; TRAF6 -> NFkB [color="#34A853"]; MAPK -> Cytokines [color="#34A853"]; NFkB -> Cytokines [color="#34A853"]; } TLR4-mediated signaling pathway.

RHAMM-Mediated Signaling

The Receptor for Hyaluronan-Mediated Motility (RHAMM) is another important receptor for HA that is involved in regulating cell motility and proliferation.[5][18] RHAMM can be localized on the cell surface, in the cytoplasm, and in the nucleus, and its interaction with HA can activate signaling pathways that promote cell migration.[18] RHAMM often cooperates with CD44 to mediate HA-induced signaling.[[“]][18]

Downstream effectors of RHAMM signaling include:

-

ERK1/2 and FAK: LMW-HA binding to RHAMM can lead to the activation of FAK (Focal Adhesion Kinase) and ERK1/2, which are critical for cell adhesion and migration.[19]

-

c-Src: The interaction of HA with RHAMM can also induce the activation of the proto-oncogene c-Src.[19]

// Nodes HA_deca [label="Hyaluronate\nDecasaccharide", fillcolor="#FBBC05", fontcolor="#202124"]; RHAMM [label="RHAMM", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; cSrc [label="c-Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Motility [label="Cell Motility\nand Adhesion", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges HA_deca -> RHAMM [color="#5F6368"]; RHAMM -> cSrc [color="#EA4335"]; cSrc -> FAK [color="#34A853"]; cSrc -> ERK [color="#34A853"]; FAK -> Cell_Motility [color="#34A853"]; ERK -> Cell_Motility [color="#34A853"]; } RHAMM-mediated signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of hyaluronate oligosaccharides on cell signaling and function.

| Parameter | Cell Type | HA Size/Concentration | Observed Effect | Reference |

| ERK1/2 Phosphorylation | HK-2 and BT-549 cells | oHA (125 µg/ml) | Significant increase in phospho-ERK1/2 | [6] |

| Human vascular SMCs | LMW-HA | Efficient activation of ERKs | [2] | |

| Dendritic cells | sHA (50 µg/ml) | Rapid phosphorylation of p42/44 MAPK within 1-2 hours | [14] | |

| Cell Migration | Keratinocytes | LMW-HA (~18 kDa) | Significantly enhanced migration | [20] |

| Keratinocytes | MMW-HA (100-300 kDa) at 0.2% | Significant increase in wound closure | [6] | |

| Cytokine Production | Human monocyte-derived DCs | sHA | TNF-α production blocked by anti-TLR-4 mAb | [8] |

| Mouse macrophages | LMW HA (100 µg/ml) | Potent activation of cPLA2α and eicosanoid production | [17] | |

| Receptor Binding | Various cell types | oHA (20-38 sugars) | Increased binding avidity to CD44, suggesting divalent binding | [21] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of hyaluronate decasaccharide on cell signaling.

In Vitro Scratch Wound Assay

This assay is used to assess cell migration.

Protocol:

-

Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that allows them to reach 70-80% confluence within 24 hours.[22]

-

Serum Starvation (Optional): To synchronize cell cycles, serum-starve the cells for 2-4 hours before creating the wound.[20]

-

Creating the Wound: Once the cells are confluent, use a sterile 1 µl or 200 µl pipette tip to make a straight scratch across the cell monolayer.[6][17][22]

-

Washing: Gently wash the monolayer with phosphate-buffered saline (PBS) to remove detached cells and debris.[6][20]

-